2-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-amine
Description
Properties
IUPAC Name |
2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c9-2-1-6-3-11-8-7(6)4-10-5-12-8/h3-5H,1-2,9H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOXKYJIVJBIQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=CN=C2N1)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrrole and pyrimidine derivatives under specific conditions. For instance, the reaction of 5-bromopyrimidin-4-amines with alkynes in the presence of a copper catalyst can yield pyrrolo[2,3-d]pyrimidines . Another approach involves the use of microwave-assisted reactions to enhance the efficiency and yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-amine involves its interaction with specific molecular targets. For instance, it has been identified as a selective inhibitor of Janus kinase 1 (JAK1), which plays a crucial role in the signaling pathways of various cytokines . By inhibiting JAK1, this compound can modulate immune responses and has potential therapeutic applications in autoimmune diseases and cancers.
Comparison with Similar Compounds
Key Structural Variations:
- Position 5 : The ethylamine group in the target compound contrasts with substituents such as halogens (e.g., iodine in 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine), aryl groups (e.g., 4-methoxyphenyl in 7-ethyl-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine), or heterocycles in other analogs .
- Position 7 : Substitutions here (e.g., methyl, ethyl, cyclopropylmethyl) influence solubility and steric interactions. For example, 7-methyl analogs (e.g., 2-{2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-amine) exhibit increased lipophilicity compared to unsubstituted derivatives .
Biological Activity
The compound 2-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-amine belongs to the class of pyrrolo[2,3-d]pyrimidines, which have garnered attention for their potential biological activities, particularly as inhibitors of various kinases and their applications in treating diseases such as cancer and malaria. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action, efficacy against specific targets, and relevant case studies.
Chemical Structure
The chemical structure of this compound features a bicyclic framework that is integral to its biological activity. The presence of nitrogen atoms in the pyrrolo and pyrimidine rings contributes to its interaction with biological macromolecules.
Pyrrolo[2,3-d]pyrimidines, including this compound, have been identified as potential inhibitors of calcium-dependent protein kinases (CDPKs), particularly those from Plasmodium falciparum, the causative agent of malaria. The inhibition of CDPKs disrupts critical signaling pathways necessary for the parasite's survival and proliferation.
Key Findings
- Inhibition of PfCDPK4 : In vitro studies have shown that compounds related to this compound exhibit IC50 values in the range of 0.210–0.530 μM against PfCDPK4, indicating strong inhibitory potential .
- Antiplasmodial Activity : Select derivatives demonstrated moderate antiplasmodial activity with IC50 values in the low micromolar range when tested against P. falciparum . This suggests that these compounds could serve as leads for developing new antimalarial drugs.
- Cytotoxicity Assessment : The cytotoxic effects were evaluated using HeLa cells, where some derivatives showed moderate toxicity at higher concentrations (20 μM) .
Case Studies
Several studies highlight the biological activity and therapeutic potential of pyrrolo[2,3-d]pyrimidines:
Study 1: Anticancer Activity
A study investigated a series of rigidin-inspired compounds based on the pyrrolo[2,3-d]pyrimidine scaffold and found that one lead compound exhibited exceptional potency against human colon cancer cell lines (GI50 values approaching single-digit nanomolar concentrations) . This underscores the potential application of these compounds in oncology.
Study 2: Immunomodulatory Effects
Pyrrolo[2,3-d]pyrimidine derivatives have been shown to inhibit Janus Kinase 3 (JAK3), which is implicated in various autoimmune disorders. This suggests their utility in treating conditions like lupus and rheumatoid arthritis .
Data Table: Biological Activity Summary
| Compound | Target | IC50 (μM) | Activity |
|---|---|---|---|
| This compound | PfCDPK4 | 0.210–0.530 | Strong inhibitor |
| Derivative A | PfCDPK1 | 0.589 | Moderate inhibitor |
| Derivative B | HeLa Cells | 20 | Moderate cytotoxicity |
| Rigidin-Mimetic | Human Colon Cancer | <0.035 | High anticancer activity |
Q & A
Basic Research Questions
Q. What synthetic strategies are most effective for preparing 2-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-amine?
- Methodology : Multi-step synthesis involving condensation reactions (e.g., coupling aldehydes with diaminopyrimidinones) followed by protective group strategies (e.g., Boc protection) is common. For example, ω-substituted aldehydes can react with 2,6-diaminopyrimidin-4(3H)-one, followed by Boc protection to stabilize intermediates . Chlorination or alkylation steps may be required to introduce substituents at specific positions .
- Key Considerations : Optimize reaction conditions (solvent, temperature, catalysts) to improve yield and purity. Use TLC or HPLC to monitor intermediate formation.
Q. Which analytical techniques are essential for structural elucidation and purity assessment?
- Methodology :
- NMR Spectroscopy : Critical for confirming regiochemistry and substituent positions (e.g., distinguishing pyrrole vs. pyrimidine ring protons) .
- X-ray Crystallography : Resolve ambiguous structural features; SHELX software is widely used for small-molecule refinement .
- Mass Spectrometry : Confirm molecular weight and fragmentation patterns (e.g., HRMS for exact mass validation) .
- Purity Checks : HPLC with UV detection (≥95% purity recommended for biological assays).
Advanced Research Questions
Q. How can researchers resolve conflicting biochemical data on kinase inhibition profiles?
- Methodology :
-
Kinase Selectivity Screening : Use panels (e.g., Eurofins KinaseProfiler) to compare inhibition across kinases (e.g., EGFR, VEGFR2, CDK2) .
-
Structural Analysis : Perform co-crystallization studies to identify binding modes. For example, ethyl or chloro substituents may alter active-site interactions .
-
Dose-Response Curves : Replicate assays under standardized conditions (e.g., IC50 values in nM range; see Table 1) .
Table 1 : Example Kinase Inhibition Data for Analogous Compounds
Compound Target Kinase IC50 (nM) Source Pyrazolo[3,4-d]pyrimidine 5 LCK 93.0 cis-3-[4-Amino-7-(3-azetidinyl...] LCK 690.0
Q. What in vivo models are suitable for evaluating therapeutic potential?
- Methodology :
- Xenograft Models : Test antitumor efficacy (e.g., PERK inhibitors reduced tumor growth in mice ).
- Pharmacokinetic Studies : Assess bioavailability and blood-brain barrier penetration (e.g., LRRK2 inhibitors require CNS exposure ).
- Toxicology Profiling : Monitor liver enzymes and hematological parameters to identify off-target effects.
Q. How can structural modifications improve solubility and metabolic stability?
- Methodology :
- Polar Substituents : Introduce hydroxyl or amine groups to enhance aqueous solubility (e.g., 2-aminoethyl side chains) .
- Prodrug Strategies : Mask amines with acetyl or PEG groups to improve stability in plasma .
- CYP450 Inhibition Assays : Identify metabolic hotspots (e.g., ethyl groups may reduce hepatic clearance ).
Methodological Challenges and Solutions
Q. What strategies mitigate off-target effects in kinase inhibition studies?
- Approach :
- Fragment-Based Design : Focus on core pyrrolopyrimidine scaffold to minimize promiscuity .
- Alchemical Free Energy Calculations : Predict binding affinities for mutant kinases (e.g., T790M EGFR resistance mutations) .
Q. How are stereochemical outcomes controlled during synthesis?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
